N-ethyl-3-fluoroaniline hydrochloride
Overview
Description
N-ethyl-3-fluoroaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFN and a molecular weight of 175.63 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring, making it a derivative of aniline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-fluoroaniline hydrochloride typically involves the alkylation of 3-fluoroaniline with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The resulting N-ethyl-3-fluoroaniline is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-fluoroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-ethyl-3-fluoroaniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-ethyl-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl and fluoro groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-fluoroaniline hydrochloride
- N-ethyl-4-fluoroaniline hydrochloride
- N-ethyl-3-chloroaniline hydrochloride
Uniqueness
N-ethyl-3-fluoroaniline hydrochloride is unique due to the specific positioning of the ethyl and fluoro groups, which can significantly impact its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .
Properties
IUPAC Name |
N-ethyl-3-fluoroaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-2-10-8-5-3-4-7(9)6-8;/h3-6,10H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBSHZOBXDMAFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-08-7 | |
Record name | Benzenamine, N-ethyl-3-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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